REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:5][C:6](=[O:8])[CH:7]=1)[CH3:2]>[Pd].CCOC(C)=O>[CH2:1]([CH:3]1[CH2:7][C:6](=[O:8])[CH2:5][CH:4]1[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH3:2]
|
Name
|
|
Quantity
|
47.8 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C(CC(C1)=O)C(=O)OCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was then stirred under a hydrogen atmosphere for about 48 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
Hydrogen gas was bubbled through the mixture for about 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The hydrogen source was removed
|
Type
|
CUSTOM
|
Details
|
the mixture was bubbled with nitrogen for about 5 min
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
was filtered through a pad of Celite®
|
Type
|
WASH
|
Details
|
The filter cake was rinsed with EtOAc (400 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1C(CC(C1)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:5][C:6](=[O:8])[CH:7]=1)[CH3:2]>[Pd].CCOC(C)=O>[CH2:1]([CH:3]1[CH2:7][C:6](=[O:8])[CH2:5][CH:4]1[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH3:2]
|
Name
|
|
Quantity
|
47.8 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C(CC(C1)=O)C(=O)OCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was then stirred under a hydrogen atmosphere for about 48 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
Hydrogen gas was bubbled through the mixture for about 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The hydrogen source was removed
|
Type
|
CUSTOM
|
Details
|
the mixture was bubbled with nitrogen for about 5 min
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
was filtered through a pad of Celite®
|
Type
|
WASH
|
Details
|
The filter cake was rinsed with EtOAc (400 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1C(CC(C1)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |